molecular formula C6H9N3O4 B077024 Desmethylmisonidazole CAS No. 13551-92-3

Desmethylmisonidazole

Cat. No. B077024
CAS RN: 13551-92-3
M. Wt: 187.15 g/mol
InChI Key: NUGLIYXAARVRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethylmisonidazole belongs to the class of organic compounds known as nitroaromatic compounds . These are C-nitro compounds where the nitro group is C-substituted with an aromatic group . Its molecular formula is C6H9N3O4 .


Physical And Chemical Properties Analysis

Desmethylmisonidazole has a molecular weight of 187.153 Da . Its physical and chemical properties can be analyzed using various techniques, including those that investigate the pharmacokinetics of the drug .

Scientific Research Applications

Radiosensitization in Hypoxic Tumor Cells

Desmethylmisonidazole (DMM) is primarily used as a hypoxic cell radiosensitizer . It enhances the effectiveness of radiation therapy by sensitizing hypoxic tumor cells, which are typically more resistant to radiation due to a lack of oxygen. By mimicking the electron affinity of oxygen, DMM facilitates the formation of cytotoxic products when combined with radiation, thus improving the overall treatment efficacy .

Neurotoxicity Studies

DMM has been utilized in behavioral and ultrastructural studies to evaluate its neurotoxic effects. In mice, different doses of DMM have been administered to observe behavioral changes and morphological endpoints. These studies help in understanding the neurotoxic potential of radiosensitizers and in developing safer compounds for clinical use .

Electron Attachment Studies

Research involving DMM also extends to the study of electron attachment to misonidazole clusters in a water environment. This is significant for understanding the mechanism of bio-reductive drug action, where electron-induced formation of covalent bonds plays a crucial role. Such studies are not only important for biological processes but may also find applications in technology .

Pharmacokinetics and Therapeutic Monitoring

DMM, being a metabolite of misonidazole, is studied for its pharmacokinetic properties. Therapeutic monitoring of DMM can provide insights into the optimal dosing schedules and the metabolic pathways involved in its action. This is crucial for maximizing therapeutic benefits while minimizing side effects .

Understanding Radiation-Induced DNA Damage

DMM and its parent compound misonidazole are used to understand the processes of radiation-induced DNA damage. Low-energy electrons formed after radiation interaction with living matter can cause severe DNA damage. Studying these interactions with DMM helps in comprehending the underlying mechanisms of radiation therapy .

Safety and Hazards

According to the safety data sheet, Desmethylmisonidazole is classified as having acute toxicity (oral and dermal), skin corrosion, and serious eye damage . In case of contact with skin or eyes, immediate medical attention is advised .

Future Directions

While specific future directions for Desmethylmisonidazole are not mentioned in the search results, the field of controlled drug delivery presents promising future directions for many drugs . The development of new materials and the establishment of structure-function relationships are areas of active research .

Mechanism of Action

Target of Action

Desmethylmisonidazole (DMM) is a derivative of misonidazole, a radiosensitizer It is known that misonidazole, the parent compound, targets hypoxic cells in tumors, enhancing the effectiveness of radiation therapy

Mode of Action

It is known that misonidazole, and likely dmm, interact with hypoxic cells in tumors, making them more susceptible to radiation therapy . This interaction involves the formation of stable covalent bonds with macromolecules in hypoxic cells

Biochemical Pathways

It is known that misonidazole affects the pathways related to dna repair and cell death in hypoxic cells

Pharmacokinetics

The pharmacokinetics of DMM have been studied in mice . It was found that DMM is eliminated mainly by renal clearance, exhibiting first-order (linear) kinetics . The bioavailability of DMM was found to be 100% after intraperitoneal (IP) injection . These properties impact the bioavailability of DMM, making it a promising candidate for further development as a radiosensitizer.

Result of Action

It is known that misonidazole, and likely dmm, can cause dna damage in hypoxic cells, enhancing the effectiveness of radiation therapy

Action Environment

The action of DMM is likely influenced by environmental factors such as the level of oxygenation in cells. Misonidazole, the parent compound of DMM, is known to be more effective in hypoxic conditions . Therefore, it is reasonable to assume that the action, efficacy, and stability of DMM may also be influenced by the level of oxygenation in cells.

properties

IUPAC Name

3-(2-nitroimidazol-1-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4/c10-4-5(11)3-8-2-1-7-6(8)9(12)13/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGLIYXAARVRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875669
Record name Desmethylmisonidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylmisonidazole

CAS RN

13551-92-3
Record name Desmethylmisonidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13551-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylmisonidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylmisonidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Desmethylmisonidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-nitro-1H-imidazol-1-yl)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYLMISONIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N358OVQW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethylmisonidazole
Reactant of Route 2
Reactant of Route 2
Desmethylmisonidazole
Reactant of Route 3
Reactant of Route 3
Desmethylmisonidazole
Reactant of Route 4
Reactant of Route 4
Desmethylmisonidazole
Reactant of Route 5
Desmethylmisonidazole
Reactant of Route 6
Reactant of Route 6
Desmethylmisonidazole

Q & A

Q1: How does Desmethylmisonidazole reach tumor cells and what happens to it in the body (ADME)?

A1: Desmethylmisonidazole is typically administered orally and absorbed into the bloodstream. It readily distributes to various tissues, including tumors, and crosses the blood-brain barrier, albeit to a lesser extent than misonidazole. [] The primary route of elimination is through the kidneys, with a greater proportion of the administered dose recovered in the urine compared to misonidazole. []

Q2: Does Desmethylmisonidazole accumulate in the body with repeated administration?

A2: Yes, slight accumulation of Desmethylmisonidazole in plasma was observed with a dosage interval of 24 hours. []

Q3: How does the pharmacokinetic profile of Desmethylmisonidazole compare to misonidazole?

A3: Desmethylmisonidazole demonstrates a shorter plasma elimination half-life and lower concentrations in the central nervous system compared to misonidazole, while achieving similar concentrations in tumors. [, ] These characteristics suggest a potential for reduced neurotoxicity while maintaining radiosensitizing efficacy.

Q4: What factors can influence the elimination of Desmethylmisonidazole from the body?

A4: Co-administration of anticonvulsant medications has been observed to increase the plasma elimination half-life of misonidazole. [] While this specific interaction has not been directly studied with Desmethylmisonidazole, it highlights the potential influence of drug interactions on its pharmacokinetics.

Q5: Does dexamethasone affect the pharmacokinetics of Desmethylmisonidazole?

A5: While dexamethasone has been shown to alter the pharmacokinetics of misonidazole, specifically by reducing its plasma elimination half-life and increasing urinary excretion, it appears to have no significant impact on the plasma levels or urinary excretion of Desmethylmisonidazole. []

Q6: How does Desmethylmisonidazole work to enhance the effects of radiation therapy?

A6: Like other nitroimidazoles, Desmethylmisonidazole acts as a radiosensitizer by enhancing the damaging effects of radiation on hypoxic cells, which are often resistant to conventional radiotherapy. While the exact mechanism remains to be fully elucidated, it is believed to involve the drug's interaction with free radicals generated by radiation, leading to increased DNA damage and cell death specifically in hypoxic environments.

Q7: Is Desmethylmisonidazole a more potent radiosensitizer than misonidazole?

A7: Studies comparing the radiosensitizing efficacy of Desmethylmisonidazole and misonidazole have shown conflicting results. Some in vivo studies suggest that Desmethylmisonidazole might be a more effective radiosensitizer at equitoxic doses, [, ] while others report similar levels of sensitization. [, ] Further research is needed to definitively determine the relative potency of these two compounds.

Q8: What are the known toxicities of Desmethylmisonidazole?

A8: The primary concern with Desmethylmisonidazole, similar to other nitroimidazole radiosensitizers, is neurotoxicity. Both central and peripheral nervous system effects have been observed in preclinical studies. [, , ]

Q9: How does the neurotoxicity profile of Desmethylmisonidazole differ from misonidazole?

A9: While both compounds can induce neurotoxicity, Desmethylmisonidazole appears to affect both the central and peripheral nervous systems concurrently, whereas peripheral damage typically precedes central effects with misonidazole. [] The development of Desmethylmisonidazole-induced neurotoxicity also seems more rapid and severe compared to misonidazole. []

Q10: What is the molecular structure of Desmethylmisonidazole?

A10: Desmethylmisonidazole is a nitroimidazole derivative. Unfortunately, the specific spectroscopic data and molecular weight are not provided in the research excerpts provided.

Q11: How does the structure of Desmethylmisonidazole contribute to its activity and toxicity?

A12: The nitro group and the imidazole ring are crucial for the radiosensitizing activity of Desmethylmisonidazole. [, ] Its lower lipophilicity compared to misonidazole is thought to contribute to its shorter half-life and potentially reduced neurotoxicity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.